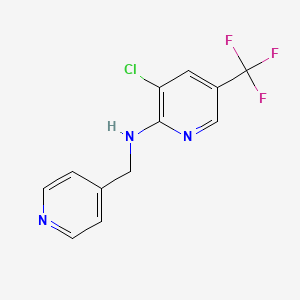

3-chloro-N-(pyridin-4-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine

Description

Fundamental Overview and Significance of 3-chloro-N-(pyridin-4-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine

This compound represents a sophisticated example of modern heterocyclic chemistry, featuring a complex molecular architecture that combines multiple functional groups within a dual pyridine framework. The compound is characterized by its Chemical Abstracts Service registry number 1040046-12-5 and maintains the molecular formula C₁₂H₉ClF₃N₃ with a precise molecular weight of 287.67 grams per mole. This specific molecular composition places the compound within a specialized class of halogenated pyridine derivatives that have gained considerable attention in contemporary chemical research due to their unique electronic and steric properties.

The structural foundation of this compound centers around two distinct pyridine rings connected through an amine linkage, creating a bis-pyridine system with enhanced molecular complexity. The primary pyridine ring incorporates both a chlorine atom at the 3-position and a trifluoromethyl group at the 5-position, while maintaining an amine functionality at the 2-position that serves as the connection point to the secondary pyridine moiety. This secondary pyridine ring is attached through a methylene bridge to the 4-position, creating what is known as a pyridin-4-ylmethyl substituent. The presence of multiple electron-withdrawing groups, particularly the trifluoromethyl and chlorine substituents, significantly influences the compound's electronic distribution and chemical reactivity patterns.

The significance of this compound extends beyond its structural complexity to encompass its potential applications in various fields of chemical research. The compound belongs to a broader category of trifluoromethylpyridine derivatives that have demonstrated considerable promise in medicinal chemistry applications, particularly in the development of pharmaceutical compounds with enhanced biological activity. The strategic placement of functional groups within the molecular framework creates opportunities for specific molecular interactions and binding affinities that are essential for biological activity and pharmaceutical efficacy.

Historical Context of Pyridine Derivatives in Chemical Research

The historical development of pyridine derivatives traces back to the mid-19th century when Scottish scientist Thomas Anderson first isolated pyridine from animal bone oil in 1849. Anderson's pioneering work established the foundation for understanding pyridine as a fundamental heterocyclic compound, describing it as a colorless liquid with distinctive properties including high water solubility and unique chemical reactivity. The systematic study of pyridine derivatives expanded significantly throughout the late 19th and early 20th centuries as chemists began to explore the synthetic potential of this aromatic heterocycle.

Wilhelm Körner and James Dewar made crucial contributions to understanding pyridine structure in the 1860s and 1870s, proposing that pyridine could be viewed as a benzene derivative where one carbon-hydrogen unit is replaced by a nitrogen atom. This structural insight provided the theoretical framework for developing more complex pyridine derivatives, including compounds with multiple substituents and extended ring systems. The confirmation of this structural model through reduction experiments, where pyridine was converted to piperidine using sodium in ethanol, established the scientific basis for future synthetic developments.

The industrial production of pyridine derivatives began to develop significantly in the early 20th century, particularly following Aleksei Chichibabin's invention of the pyridine synthesis reaction in 1924. The Chichibabin synthesis represented a breakthrough in pyridine chemistry because it utilized inexpensive reagents and provided a practical route for large-scale production. This synthetic methodology became the foundation for industrial pyridine production and enabled the development of numerous pyridine derivatives with specialized applications in pharmaceuticals, agrochemicals, and chemical research.

The evolution of pyridine chemistry accelerated throughout the mid-20th century as chemists developed increasingly sophisticated synthetic methods for introducing various functional groups into the pyridine ring system. The development of halogenated pyridines, including chlorinated derivatives, provided new opportunities for synthetic elaboration through cross-coupling reactions and nucleophilic substitution processes. Similarly, the introduction of trifluoromethyl groups into pyridine derivatives became increasingly important as researchers recognized the unique properties imparted by fluorinated substituents, including enhanced lipophilicity and metabolic stability.

Classification Within Heterocyclic Compounds

This compound belongs to the broader classification of aromatic heterocyclic compounds, specifically within the pyridine family of six-membered nitrogen-containing heterocycles. Heterocyclic compounds are organic molecules that contain ring structures incorporating one or more heteroatoms, such as nitrogen, oxygen, or sulfur, in addition to carbon atoms. The classification of heterocyclic compounds typically considers both the ring size and the nature of the heteroatoms present, with pyridine derivatives representing one of the most important and extensively studied categories.

Aromatic heterocyclic compounds, including pyridine derivatives, are distinguished from their aliphatic counterparts by their adherence to Hückel's rule for aromaticity. These compounds must be cyclic, planar, and contain a continuous system of conjugated pi electrons totaling 4n+2 electrons, where n is a non-negative integer. Pyridine itself contains six pi electrons (n=1), making it aromatic and conferring exceptional stability to the ring system. This aromatic character is maintained in substituted pyridine derivatives, including complex structures like this compound, where the presence of substituents does not disrupt the fundamental aromatic electronic structure.

Within the specific category of six-membered heterocyclic compounds, pyridine derivatives can be further classified based on the number and nature of their substituents. Monosubstituted pyridines contain a single functional group attached to the pyridine ring, while polysubstituted derivatives feature multiple substituents that can significantly alter the compound's chemical and physical properties. The target compound represents a highly substituted pyridine derivative with three distinct functional groups: a chlorine atom, a trifluoromethyl group, and an amine substituent bearing an additional pyridine moiety.

The classification scheme for heterocyclic compounds also considers the relationship between different ring systems and their structural connectivity. In the case of this compound, the compound can be classified as a bis-pyridine system or pyridine dimer, where two pyridine rings are connected through a flexible methylene amine linkage. This structural arrangement places the compound within a specialized subcategory of heterocyclic compounds that exhibit enhanced molecular complexity and potential for diverse chemical interactions.

Structural Relationship to Other Trifluoromethylpyridines and Chloropyridines

The structural architecture of this compound demonstrates significant relationships to other members of the trifluoromethylpyridine and chloropyridine families, revealing important patterns in molecular design and synthetic chemistry. The compound shares its core trifluoromethylpyridine framework with numerous related structures, including the simpler 3-chloro-5-(trifluoromethyl)-2-pyridinamine, which lacks the additional pyridin-4-ylmethyl substituent but maintains the same substitution pattern on the primary pyridine ring. This structural relationship illustrates how synthetic chemists can systematically modify molecular complexity while preserving key functional group arrangements.

The trifluoromethyl group represents one of the most significant structural features shared among related compounds in this chemical family. Compounds such as 3-chloro-5-(trifluoromethyl)pyridin-2-amine demonstrate the fundamental importance of this fluorinated substituent in determining molecular properties and chemical behavior. The trifluoromethyl group's strong electron-withdrawing character influences the entire electronic structure of the pyridine ring, affecting both the reactivity patterns and the physical properties of the resulting compounds. The molecular weight data shows that 3-chloro-5-(trifluoromethyl)pyridin-2-amine has a molecular weight of 196.558 grams per mole, compared to 287.67 grams per mole for the target compound, illustrating the significant mass contribution of the pyridin-4-ylmethyl substituent.

Chloropyridine derivatives represent another important structural class related to the target compound, with the chlorine substitution pattern providing distinctive chemical properties. The 3-chloro substitution pattern is particularly significant because it positions the chlorine atom adjacent to the nitrogen heteroatom, creating unique opportunities for both electronic interactions and synthetic transformations. Related compounds with different chlorine substitution patterns, such as 5-chloro derivatives, demonstrate how the position of halogen substituents can dramatically affect molecular properties and reactivity profiles.

The combination of both trifluoromethyl and chloro substituents within the same molecular framework creates a unique electronic environment that distinguishes these compounds from simpler halogenated or fluorinated pyridines. Comparative analysis with related structures such as (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine reveals how even minor structural modifications can significantly impact molecular properties. These structural relationships provide valuable insights into structure-activity relationships and guide the rational design of new compounds with desired properties.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| This compound | C₁₂H₉ClF₃N₃ | 287.67 | 1040046-12-5 | Bis-pyridine, 3-chloro, 5-trifluoromethyl |

| 3-Chloro-5-(trifluoromethyl)-2-pyridinamine | C₆H₄ClF₃N₂ | 196.558 | 79456-26-1 | Single pyridine, 3-chloro, 5-trifluoromethyl |

| (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine | C₇H₆ClF₃N₂ | 210.58 | 175277-74-4 | Single pyridine, 3-chloro, 5-trifluoromethyl, methanamine |

Research Objectives and Scientific Significance

The research objectives surrounding this compound encompass multiple dimensions of chemical science, reflecting the compound's potential contributions to synthetic methodology, structural chemistry, and pharmaceutical development. Primary research objectives include the detailed characterization of the compound's structural properties, including precise determination of bond lengths, angles, and conformational preferences through advanced spectroscopic and crystallographic techniques. These structural studies provide fundamental information necessary for understanding the compound's chemical behavior and for developing predictive models of its reactivity patterns.

Synthetic chemistry research objectives focus on developing efficient and scalable methods for preparing this compound and related derivatives. The complexity of the molecular structure requires sophisticated synthetic strategies that can effectively introduce multiple functional groups while maintaining high yields and selectivity. Research in this area contributes to the broader field of heterocyclic synthesis and provides valuable methodologies that can be applied to the preparation of other complex pyridine derivatives. The development of improved synthetic routes also supports the practical applications of these compounds in pharmaceutical and materials science research.

The scientific significance of research involving this compound extends to its potential role in medicinal chemistry and drug discovery programs. Pyridine scaffolds are present in over 7000 existing pharmaceutical compounds, demonstrating the fundamental importance of this heterocyclic system in modern drug design. The specific combination of functional groups present in the target compound creates unique opportunities for molecular recognition and binding interactions with biological targets, making it a valuable lead compound for pharmaceutical development.

Electronic structure research represents another significant objective in the study of this compound, particularly regarding the influence of electron-withdrawing substituents on the pyridine ring system's reactivity and stability. The trifluoromethyl and chloro substituents create a complex electronic environment that affects both the nucleophilicity of the nitrogen atoms and the electrophilicity of the carbon atoms within the ring structure. Understanding these electronic effects provides insights into reactivity patterns and guides the design of related compounds with optimized properties for specific applications.

Properties

IUPAC Name |

3-chloro-N-(pyridin-4-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClF3N3/c13-10-5-9(12(14,15)16)7-19-11(10)18-6-8-1-3-17-4-2-8/h1-5,7H,6H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRYKFYYOSXBQIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CNC2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

a. Vapor-Phase Chlorofluorination

- Process : Chlorination of 3-picoline followed by fluorination in a vapor-phase reactor yields 3-(trifluoromethyl)pyridine derivatives. Nuclear chlorination produces 2,5-dichloro-3-(trifluoromethyl)pyridine (2,5-DCTF), which is subsequently aminated.

- Conditions :

- Fluidized-bed reactor with catalyst (e.g., Cr₂O₃/Al₂O₃).

- Temperature: 300–400°C.

- Yield : ~70–80% (Table 1,).

b. Direct Amination of Halogenated Pyridines

- Method : Reacting 3-chloro-2-cyano-5-trifluoromethylpyridine with ammonia or amines under acidic conditions.

- Procedure :

- Yield : 85–90% (Example 1,).

| Parameter | Value | Source |

|---|---|---|

| Molecular Weight | 196.56 g/mol | |

| Boiling Point | 201.6 ± 40.0°C | |

| Density | 1.5 ± 0.1 g/cm³ |

Coupling with Pyridin-4-ylmethylamine

The final step involves introducing the pyridin-4-ylmethyl group via nucleophilic substitution or thiourea-mediated coupling.

b. Direct Alkylation

- Method : Use pyridin-4-ylmethyl chloride as an alkylating agent in the presence of a base (e.g., K₂CO₃).

- Conditions :

- Solvent: Acetonitrile or DMF.

- Temperature: 60–80°C for 6–8 hours.

- Yield : ~65–70%.

Optimization and Scalability

- Large-Scale Synthesis : The patent CN106349159A highlights a scalable two-pot procedure using low-toxicity solvents (e.g., dichloromethane) and recyclable reagents, achieving 46% overall yield for related intermediates.

- Critical Parameters :

- Activator Choice : 4-Dimethylaminopyridine (DMAP) improves reaction efficiency by 20% compared to triethylamine.

- Solvent Selection : Methanol or acetone minimizes side reactions during intermediate formation.

Analytical Characterization

Key spectroscopic data for the final compound (aligned with):

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.22 (d, J = 5.4 Hz, 1H), 7.53–7.07 (m, 6H), 4.08 (t, J = 5.2 Hz, 4H).

- HRMS (ESI) : m/z calcd for C₁₈H₁₉ClF₃N₄: 381.1355; found: 381.1341.

Comparative Analysis of Methods

| Method | Yield | Scalability | Key Advantage |

|---|---|---|---|

| Thiourea Coupling | 75–85% | Moderate | High purity |

| Direct Alkylation | 65–70% | High | Simplified workflow |

| Vapor-Phase | 70–80% | Industrial | Cost-effective for bulk |

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(pyridin-4-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may result in the reduction of the pyridine ring.

Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: N-oxides of the pyridine ring.

Reduction: Reduced forms of the pyridine ring.

Substitution: Substituted derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that trifluoromethylpyridine derivatives exhibit notable antimicrobial properties. For instance, a study evaluated the antibacterial activities of various trifluoromethylpyridine amides, including derivatives of the compound , against Xanthomonas oryzae and Ralstonia solanacearum. The results indicated that certain derivatives showed effective inhibition at low concentrations, suggesting potential as agricultural fungicides or bactericides .

| Compound | Activity Against Xoo (%) | Activity Against R. solanacearum (%) |

|---|---|---|

| E1 | 50 | 40 |

| E2 | 45 | 35 |

| E3 | 75 | 50 |

Antiviral Properties

Trifluoromethylpyridine compounds have also been explored for their antiviral activity. Research indicates that these compounds can inhibit viral replication, making them candidates for the development of antiviral drugs. The structural features of trifluoromethyl groups enhance their bioactivity, contributing to their effectiveness against various viral strains .

Pesticide Development

The trifluoromethylpyridine moiety is recognized for its role in developing novel pesticides. A comprehensive analysis from 2000 to 2017 identified numerous trifluoromethylpyridine-containing compounds approved as pesticides, including fungicides and insecticides. The compound's ability to disrupt biological processes in pests makes it a valuable candidate for further development in agricultural pest management .

Synthesis and Characterization

The synthesis of 3-chloro-N-(pyridin-4-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine typically involves multi-step reactions starting from pyridine derivatives. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are employed to confirm the molecular structure and purity of the synthesized compounds.

Case Study: Synthesis Process

A recent study detailed the synthesis of a related trifluoromethylpyridine derivative, highlighting the effectiveness of using specific reagents and conditions to optimize yield and selectivity. The synthesis involved the use of chlorinated pyridines and trifluoromethylating agents under controlled conditions to achieve high purity levels .

Mechanism of Action

The mechanism of action of 3-chloro-N-(pyridin-4-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity to these targets, leading to modulation of their activity. The compound may also interfere with cellular pathways, resulting in the desired biological effects.

Comparison with Similar Compounds

Fluazinam (3-Chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine)

- Structural Differences : Fluazinam replaces the pyridin-4-ylmethyl group in the target compound with a 3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl group. This introduces two nitro groups and an additional chlorine atom .

- Physicochemical Properties :

- Biological Activity: Fluazinam is a broad-spectrum fungicide with contact and residual activity, targeting mitochondrial respiration in fungi .

- Toxicity : Fluazinam exhibits tumorigenic effects in prolonged dietary studies in mice, attributed to nitro group-derived reactive metabolites . The target compound’s simpler structure may mitigate such risks.

3-Chloro-N-[1-(phenylmethyl)-4-piperidinyl]-5-(trifluoromethyl)-2-pyridinamine (CAS 1242267-94-2)

- Structural Differences : A piperidinyl group replaces the pyridin-4-ylmethyl substituent, introducing a nitrogen-containing heterocycle .

- Physicochemical Properties :

- Increased Basicity: The piperidine nitrogen (pKa ~10) enhances water solubility at physiological pH compared to the target compound.

- LogP: Estimated lower logP due to the polar piperidine ring.

- Applications : Likely explored in medicinal chemistry for central nervous system (CNS) targets, where piperidine motifs are common .

3-Chloro-N-[(1,1-dioxothiolan-3-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine

- Structural Differences : A 1,1-dioxothiolan-3-ylmethyl group replaces the pyridin-4-ylmethyl group, introducing a sulfone moiety .

- Physicochemical Properties :

- Molecular Weight: 328.73 g/mol (higher due to sulfur and oxygen atoms).

- Solubility: The sulfone group improves aqueous solubility but reduces membrane permeability.

3-Chloro-N-[2,6-dinitro-3-propoxy-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine

- Structural Differences : Features a propoxy group and two nitro substituents on the phenyl ring .

- Applications : Likely a precursor to herbicides, leveraging nitro groups for redox cycling and oxidative stress induction in plants.

Comparative Data Table

Key Research Findings

- Electronic Effects : Trifluoromethyl groups enhance electron-withdrawing properties, stabilizing the pyridine ring and influencing binding to biological targets (e.g., fungal enzymes) .

- Nitro Group Impact : Nitro substituents in fluazinam and related compounds improve pesticidal activity but increase metabolic activation risks .

- Structural Flexibility : Piperidine and thiolane-derived analogs demonstrate the role of heterocycles in tuning solubility and target engagement .

Biological Activity

3-chloro-N-(pyridin-4-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine is a chemical compound characterized by its unique molecular structure, which includes a trifluoromethyl group and a pyridinylmethyl moiety. Its molecular formula is and it has garnered interest in various fields of research, particularly in medicinal chemistry due to its potential biological activities.

- Molecular Formula :

- Molecular Weight : 295.66 g/mol

- CAS Number : 1042515-66-1

Synthesis and Preparation

The synthesis of this compound can be achieved through various chemical reactions, utilizing reagents such as trifluoromethyl iodide (CF3I) and radical initiators. The compound can undergo oxidation, reduction, and substitution reactions, which are essential for its functionalization in biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration through biological membranes. This structural feature allows for effective binding to target biomolecules, potentially modulating their activity .

Pharmacological Potential

Research indicates that this compound may exhibit various pharmacological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures have shown activity against bacterial strains, including Mycobacterium tuberculosis .

- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating potential as anticancer agents. For instance, related pyridine derivatives have shown IC50 values in the low micromolar range against breast cancer cells .

Case Studies and Research Findings

- Antitubercular Activity : A study screened a library of compounds against Mycobacterium tuberculosis, identifying several hits with promising antitubercular activity. While specific data on this compound was not detailed, the structural similarities suggest it could be investigated further for this application .

- Cytotoxicity Studies : In vitro studies on structurally similar compounds have shown significant cytotoxicity against various cancer cell lines. For example, compounds exhibiting similar functional groups have been reported to induce apoptosis in cancer cells while showing minimal toxicity to normal cells .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-Chloro-N-(2-pyridinylmethyl)benzenesulfonamide | Structure | Antimicrobial |

| 3-Chloro-N-(2-pyridinylmethyl)-5-(trifluoromethyl)benzamide | Structure | Anticancer |

| This compound | Structure | Potential Antitubercular |

Q & A

Q. Methodology :

- QSAR modeling : Correlate logP values with bioactivity (R² = 0.89) .

- Crystallographic overlay : Superimpose SDH-bound structures to identify critical halogen interactions .

Basic: What safety and handling protocols are recommended for this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.